

Spectroscopic Analysis of 1-(2-Amino-5-methylphenyl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Amino-5-methylphenyl)ethanone

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-(2-Amino-5-methylphenyl)ethanone** (CAS No: 25428-06-2). Due to the limited availability of experimentally derived public data, this document presents predicted spectroscopic values obtained from computational models. These predictions offer valuable insights for the characterization of this compound. Additionally, this guide outlines general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are broadly applicable to this class of aromatic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(2-Amino-5-methylphenyl)ethanone**. These values were generated using established computational algorithms and provide a foundational dataset for researchers.

Table 1: Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15	d	1H	Ar-H
6.95	dd	1H	Ar-H
6.65	d	1H	Ar-H
4.50	s (broad)	2H	-NH ₂
2.50	s	3H	-C(O)CH ₃
2.25	s	3H	Ar-CH ₃

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
200.5	C=O
148.0	C-NH ₂
135.5	C-CH ₃ (Aromatic)
132.0	CH (Aromatic)
125.0	C-C(O)CH ₃
118.5	CH (Aromatic)
116.0	CH (Aromatic)
28.5	-C(O)CH ₃
20.5	Ar-CH ₃

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium	N-H Stretch (asymmetric & symmetric)
3050-3000	Weak	C-H Stretch (Aromatic)
2950-2850	Weak	C-H Stretch (Aliphatic)
1665	Strong	C=O Stretch (Ketone)
1620-1580	Medium-Strong	N-H Bend and C=C Stretch (Aromatic)
1500-1400	Medium	C=C Stretch (Aromatic)
850-800	Strong	C-H Bend (Aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Abundance (%)	Assignment
149.08	100	[M] ⁺ (Molecular Ion)
134.06	85	[M-CH ₃] ⁺
106.06	45	[M-C(O)CH ₃] ⁺
77.04	30	[C ₆ H ₅] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data outlined above. These methodologies can be adapted for **1-(2-Amino-5-methylphenyl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- ^1H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Infrared (IR) Spectroscopy

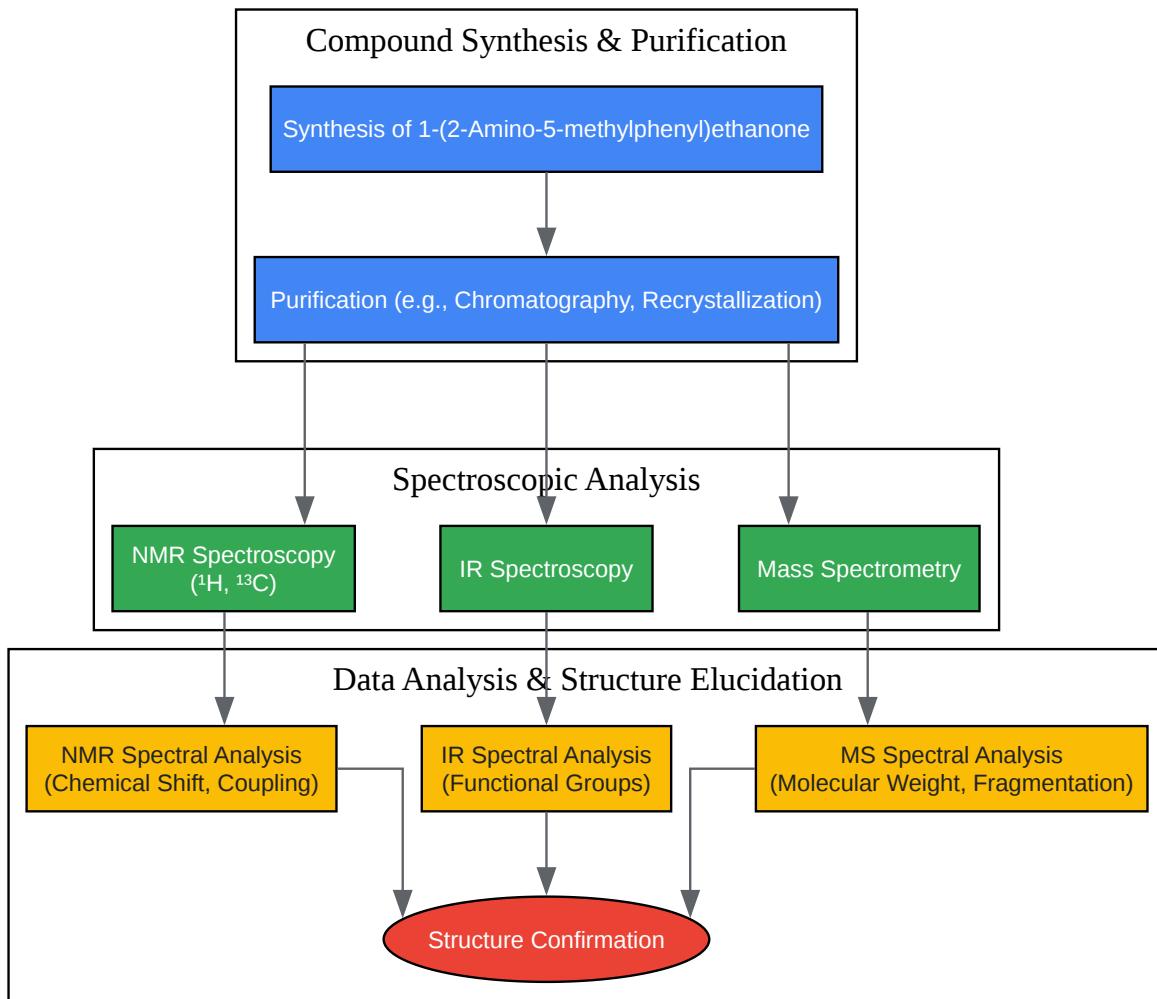
- Sample Preparation:
 - Solid (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
 - Solid (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or clean ATR crystal).
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. The typical scanning range is $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will generate fragment ions. Electrospray Ionization (ESI) is common for LC-MS and is a softer ionization technique that often preserves the molecular ion.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1-(2-Amino-5-methylphenyl)ethanone**.

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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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